molecular formula C18H20N2O3 B2956842 N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide CAS No. 491867-66-4

N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide

Cat. No.: B2956842
CAS No.: 491867-66-4
M. Wt: 312.369
InChI Key: TURBZWNSTYQNCN-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide is a synthetic compound featuring a 2-indolinylethanamide backbone substituted with a 2,5-dimethoxyphenyl group. The 2,5-dimethoxy substitution pattern may influence electronic properties and intermolecular interactions, as seen in structurally related compounds (e.g., hydrogen bonding and planar aromatic systems) .

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-14-7-8-17(23-2)15(11-14)19-18(21)12-20-10-9-13-5-3-4-6-16(13)20/h3-8,11H,9-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURBZWNSTYQNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide typically involves the reaction of 2,5-dimethoxyphenylacetic acid with indoline under specific conditions. The process begins with the preparation of 2,5-dimethoxyphenylacetic acid, which is achieved through a series of reactions involving 1,4-dimethoxybenzene and formaldehyde, followed by cyanation and hydrolysis . The resulting 2,5-dimethoxyphenylacetic acid is then reacted with indoline in the presence of coupling agents to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects. For example, it may interact with serotonin receptors, influencing neurotransmission and exhibiting psychoactive properties . Additionally, it may inhibit certain enzymes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Functional Groups Biological Activity/Use Reference
N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide Indolinylethanamide 2,5-dimethoxyphenyl Amide, methoxy Hypothesized kinase inhibition (inferred from indoline motifs)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-dimethoxyphenethyl Amide, methoxy Not specified (synthetic intermediate)
N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea Urea 2,5-dimethoxyphenyl, 4-hydroxyphenethyl Urea, methoxy, hydroxyl Tyrosinase inhibition
Alachlor Chloroacetamide 2,6-diethylphenyl, methoxy Chloro, amide, methoxy Herbicide (pesticide)

Key Observations:

Substituent Position Effects :

  • The 2,5-dimethoxyphenyl group in the target compound contrasts with the 3,4-dimethoxyphenyl in Rip-B . Meta/para substitutions may alter electronic distribution and steric hindrance, impacting binding to biological targets.
  • In the urea derivative , the same 2,5-dimethoxy substitution facilitates planar geometry and hydrogen bonding (intramolecular N–H···O), critical for tyrosinase inhibition.

Functional Group Impact :

  • Amide vs. Urea Linkages : The target compound’s amide group may enhance metabolic stability compared to the urea derivative , which relies on H-bonding for enzyme interaction.
  • Chloroacetamide Herbicides (e.g., alachlor ) share an amide backbone but prioritize chloro and alkyl groups for soil activity, unlike the methoxy-aromatic focus of the target compound.

Biological Activity

N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has been studied for various biological activities, including:

  • Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral effects, potentially inhibiting viral replication through interaction with viral proteins.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, thereby reducing inflammation in various models.
  • Anticancer Activity : The compound has shown promise in preclinical studies as an anticancer agent, affecting cancer cell proliferation and inducing apoptosis.

Target Receptors and Pathways

The compound primarily acts through its interaction with multiple receptors and biochemical pathways:

  • Receptor Binding : As an indole derivative, it binds with high affinity to various receptors, influencing cellular signaling pathways.
  • Biochemical Pathways : It is known to affect several pathways related to cell growth and apoptosis, suggesting a multifaceted mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates extensive metabolism, with various metabolites identified. Understanding the pharmacokinetics is crucial for evaluating its therapeutic potential and safety profile.

In Vitro Studies

Recent studies have demonstrated the compound's ability to inhibit specific cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays showed that this compound significantly reduced the viability of cancer cells in a dose-dependent manner.
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis via intrinsic pathways involving mitochondrial dysfunction.

In Vivo Studies

Animal models have provided insights into the therapeutic potential of this compound:

  • Tumor Growth Inhibition : In xenograft models, administration of this compound resulted in a marked reduction in tumor size compared to control groups.
  • Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses.

Data Summary Table

Biological ActivityIn Vitro EvidenceIn Vivo Evidence
AntiviralModerate inhibition of viral replicationNot extensively studied
Anti-inflammatoryReduced cytokine levels in cell culturesDecreased inflammation in animal models
AnticancerSignificant reduction in cell viabilityTumor size reduction in xenografts

Future Directions

The ongoing research into this compound focuses on:

  • Mechanistic Studies : Further elucidation of its mechanisms at the molecular level.
  • Clinical Trials : Transitioning from preclinical findings to clinical trials to assess efficacy and safety in humans.
  • Synthesis of Derivatives : Exploring derivatives with enhanced biological activity or reduced side effects.

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